2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane
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Overview
Description
XR3054 is a novel inhibitor of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, including prostatic cancer cell lines LnCAP and PC3, and colon carcinoma cell lines SW480 and HT1080 . XR3054 is structurally related to farnesol, a component involved in the farnesylation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XR3054 involves the reaction of farnesol with specific reagents to form the desired compound. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. Detailed synthetic routes and specific reaction conditions are often proprietary and may require access to specialized chemical databases or publications for comprehensive information .
Industrial Production Methods
Industrial production of XR3054 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
XR3054 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert XR3054 into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of XR3054 .
Scientific Research Applications
XR3054 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of farnesyl protein transferase and its effects on protein modification.
Biology: Investigated for its role in inhibiting the proliferation of cancer cell lines and its potential effects on other cell signaling mechanisms.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving the ras protein.
Industry: Utilized in the development of novel inhibitors for various biochemical pathways
Mechanism of Action
XR3054 exerts its effects by inhibiting farnesyl protein transferase, which catalyzes the transfer of farnesol pyrophosphate to the CAAX recognition motif on proteins. This inhibition prevents the proper functioning of proteins involved in cell signaling pathways, leading to reduced proliferation of cancer cells. The compound also inhibits MAP kinase activation and anchorage-independent growth in transformed cells .
Comparison with Similar Compounds
Similar Compounds
Farnesol: A natural compound involved in the farnesylation process.
Limonene: Structurally related to XR3054 and used in similar biochemical studies.
Uniqueness of XR3054
XR3054 is unique in its potent inhibition of farnesyl protein transferase and its ability to inhibit the proliferation of specific cancer cell lines. Unlike some similar compounds, XR3054 does not show significant activity against breast carcinoma cell lines, highlighting its selective inhibitory effects .
Properties
CAS No. |
247090-97-7 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31258 |
IUPAC Name |
2,2-dimethyl-8-prop-1-en-2-yl-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H22O2/c1-10(2)11-5-7-13(8-6-11)9-14-12(3,4)15-13/h11H,1,5-9H2,2-4H3 |
InChI Key |
PUEZSVQWMHEGRF-BJHJDKERSA-N |
SMILES |
CC(=C)C1CCC2(CC1)COC(O2)(C)C |
Appearance |
White solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XR3054; XR-3054; XR 3054. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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